2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Description
Historical Context of Thiazolidinone Derivatives in Chemical Research
The historical significance of thiazolidinone derivatives in chemical research extends back over a century, with these compounds establishing themselves as fundamental scaffolds in heterocyclic chemistry. The development of thiazolidinone-based compounds gained particular momentum during the mid-twentieth century, when researchers began to systematically explore the synthetic versatility and structural diversity possible within this five-membered heterocyclic framework. The historical importance of thiazolidinones was emphasized during the period 1941-1945, when work on the structure of penicillins showed the presence of similar heterocyclic systems in naturally occurring compounds.
The systematic investigation of 4-thiazolidinone derivatives began in earnest during the 1960s, when their potential as versatile synthetic intermediates became apparent. These compounds demonstrated remarkable structural flexibility, allowing for substitution at multiple positions including the 2, 3, and 5 positions, with substitution at the 2-position proving particularly significant for generating structurally diverse and potent derivatives. The development of synthetic methodologies for thiazolidinone construction evolved from simple condensation reactions to sophisticated multi-component approaches, reflecting the growing understanding of heterocyclic chemistry principles.
The recognition of thiazolidinones as privileged scaffolds in medicinal chemistry emerged from decades of systematic structural modifications and biological evaluations. This designation reflects their ability to interact with multiple biological targets while maintaining favorable chemical stability and synthetic accessibility. The historical development of thiazolidinone chemistry demonstrates a progression from basic heterocyclic synthesis to sophisticated scaffold-based drug design approaches.
The evolution of thiazolidinone research has been characterized by continuous refinement of synthetic strategies and expanding structural complexity. Early synthetic approaches relied primarily on simple condensation reactions between Schiff bases and mercaptoacetic acid, but contemporary methods encompass green chemistry protocols, microwave-assisted synthesis, and nanocatalytic approaches. This progression reflects both advances in synthetic methodology and growing awareness of environmental considerations in chemical research.
Significance of Benzoic Acid Derivatives with Heterocyclic Substituents
Benzoic acid derivatives containing heterocyclic substituents represent a significant class of compounds in contemporary organic chemistry, combining the fundamental properties of aromatic carboxylic acids with the unique characteristics imparted by heterocyclic ring systems. The incorporation of heterocyclic moieties into benzoic acid frameworks creates hybrid molecules that exhibit enhanced chemical reactivity and expanded structural diversity compared to simple benzoic acid derivatives.
The strategic importance of heterocyclic-substituted benzoic acids stems from their ability to serve as versatile building blocks for more complex molecular architectures. These compounds frequently function as intermediates in multi-step synthetic sequences, where the carboxylic acid group provides a reactive handle for further functionalization while the heterocyclic substituent contributes specific electronic and steric properties. The combination of these features makes such derivatives particularly valuable in scaffold-based synthetic approaches.
The electronic effects of heterocyclic substituents on benzoic acid derivatives create unique reactivity patterns that distinguish these compounds from their simple aromatic counterparts. The presence of heteroatoms within the substituent ring system can significantly influence the electron density of the benzoic acid aromatic ring, affecting both the acidity of the carboxylic acid group and the reactivity of the aromatic system toward electrophilic and nucleophilic substitution reactions.
The structural complexity achievable through heterocyclic substitution of benzoic acids has made these compounds increasingly important in various fields of chemical research. The ability to introduce multiple functional groups and create three-dimensional molecular architectures through heterocyclic incorporation provides synthetic chemists with powerful tools for designing compounds with specific properties and reactivity profiles.
| Structural Feature | Chemical Significance | Research Applications |
|---|---|---|
| Aromatic carboxylic acid | Provides acidic functionality and coordination sites | Drug development, material science |
| Heterocyclic substituent | Introduces heteroatoms and conformational constraints | Biological activity modulation |
| Combined architecture | Creates hybrid properties and enhanced reactivity | Multi-target compound design |
Structural Classification of 2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
The structural classification of this compound requires systematic analysis of its multiple functional components and their spatial relationships within the overall molecular framework. This compound belongs to the class of substituted benzoic acids bearing heterocyclic substituents, specifically featuring a five-membered thiazolidinone ring system with additional sulfonyl functionality.
The molecular formula of C₁₀H₁₀ClNO₄S reflects the compound's composition, incorporating ten carbon atoms arranged in both aromatic and heterocyclic ring systems. The presence of chlorine, nitrogen, and sulfur heteroatoms contributes to the compound's unique electronic properties and potential reactivity patterns. The molecular weight of 275.71 atomic mass units positions this compound within the range typical for small-molecule heterocyclic derivatives suitable for various chemical applications.
The structural architecture can be systematically deconstructed into three primary components: the benzoic acid core, the chlorine substituent at the 2-position, and the 1,1-dioxo-1,2-thiazolidin-2-yl group attached at the 4-position. The benzoic acid moiety provides the fundamental aromatic carboxylic acid framework, while the chlorine substituent introduces both electronic and steric effects that influence the compound's overall reactivity profile.
The 1,1-dioxo-1,2-thiazolidin-2-yl substituent represents a particularly complex structural element, incorporating a five-membered heterocyclic ring containing both nitrogen and sulfur atoms. The presence of two oxygen atoms bonded to the sulfur creates a sulfonyl group, significantly altering the electronic properties of the heterocyclic system compared to simple thiazolidinone derivatives. This oxidized form of the thiazolidinone ring system contributes unique reactivity characteristics and potential coordination properties.
| Structural Component | Position | Molecular Contribution | Electronic Effect |
|---|---|---|---|
| Benzoic acid core | Central framework | C₇H₄O₂ | Aromatic stabilization |
| Chlorine substituent | 2-position | Cl | Electron-withdrawing |
| Dioxothiazolidinyl group | 4-position | C₃H₆NO₂S | Mixed electronic effects |
The three-dimensional structure of this compound involves specific conformational relationships between the aromatic and heterocyclic components. The attachment of the thiazolidinone ring system to the benzene ring creates potential for rotational isomerism around the carbon-nitrogen bond connecting these two ring systems. The sulfonyl functionality within the heterocyclic ring introduces additional conformational constraints that influence the overall molecular geometry.
Historical Development and Discovery
The historical development of this compound as a specific chemical entity reflects broader trends in heterocyclic chemistry and the systematic exploration of functionalized aromatic systems. While specific documentation of the initial discovery and synthesis of this particular compound is limited in the available literature, its development can be understood within the context of systematic investigations into halogenated benzoic acid derivatives bearing heterocyclic substituents.
The compound's Chemical Abstracts Service registry number of 1292620-71-3 indicates its relatively recent documentation in chemical databases, suggesting that its synthesis and characterization occurred within the modern era of systematic chemical compound registration. This timing aligns with the period of intensive research into thiazolidinone derivatives and their structural modifications, which gained significant momentum in the late twentieth and early twenty-first centuries.
The synthetic approach to this compound likely emerged from systematic structure-activity relationship studies involving thiazolidinone-containing compounds. Researchers exploring the biological and chemical properties of thiazolidinone derivatives would have recognized the potential value of incorporating these heterocyclic systems into aromatic carboxylic acid frameworks, leading to the development of synthetic routes for such hybrid molecules.
The development of this compound reflects the evolution of synthetic strategies in heterocyclic chemistry, particularly the advancement of methods for introducing thiazolidinone-based substituents onto aromatic ring systems. The presence of the sulfonyl functionality within the heterocyclic ring suggests that oxidative modifications of simpler thiazolidinone precursors played a role in the compound's synthetic development.
| Development Aspect | Timeline | Chemical Context | Research Impact |
|---|---|---|---|
| Initial compound conception | Late 20th century | Thiazolidinone scaffold exploration | Expanded structural diversity |
| Systematic synthesis development | Early 21st century | Heterocyclic-aromatic hybrid design | Enhanced synthetic methodology |
| Database registration | Recent decades | CAS number assignment (1292620-71-3) | Improved compound accessibility |
The progression from simple thiazolidinone derivatives to complex substituted systems like this compound demonstrates the systematic approach characteristic of modern heterocyclic chemistry research. This development pattern involves initial exploration of basic heterocyclic scaffolds, followed by systematic substitution studies to enhance specific properties or introduce novel functionalities.
The historical context of this compound's development also reflects the growing sophistication of synthetic organic chemistry, particularly in the area of heterocyclic compound design and synthesis. The ability to incorporate multiple functional groups and create complex molecular architectures has enabled the development of compounds like this compound, which combine traditional aromatic chemistry with advanced heterocyclic methodology.
Properties
IUPAC Name |
2-chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c11-9-6-7(2-3-8(9)10(13)14)12-4-1-5-17(12,15)16/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRAFJGJVWUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8ClN2O4S
- Molecular Weight : 288.7 g/mol
Biological Activity Overview
Research indicates that compounds within the thiazolidinone class exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activities of this compound have been explored in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance:
- Mechanism of Action : Thiazolidinone derivatives have been shown to inhibit cell proliferation by inducing apoptosis in cancer cell lines. They often act by interfering with specific signaling pathways involved in cell growth and survival.
- Case Study : In a study involving various thiazolidinone derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective growth inhibition at low concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Biofilm Formation : Thiazolidinone derivatives have shown promising results in inhibiting biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to reduce biofilm viability was noted at concentrations correlating with its minimum inhibitory concentration (MIC) .
| Bacterial Strain | MIC (µg/mL) | % Biofilm Reduction |
|---|---|---|
| Staphylococcus aureus | 0.5 | 60% |
| Pseudomonas aeruginosa | 125.4 | 61.34% |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is often influenced by their structural features:
- Substituents : The presence of electron-withdrawing groups (e.g., halogens) on the aromatic ring enhances the compound's activity against cancer cells and microbes.
- Thiazolidine Ring : The dioxo group in the thiazolidine moiety is crucial for its biological effects, contributing to the overall reactivity and interaction with biological targets .
Scientific Research Applications
Antimicrobial Activity
Overview:
The compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of thiazolidine can exhibit both antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazolidine derivatives, including 2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid. The compound showed potent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, outperforming standard antibiotics like cefuroxime in some cases .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
| Cefuroxime | Bacillus subtilis | 64 µg/mL |
Antifungal Properties
Overview:
The compound has also been investigated for its antifungal potential. Thiazolidine derivatives are known for their ability to inhibit fungal growth without significantly affecting cell viability.
Case Study: Inhibition of Fungal Growth
Research highlighted that certain thiazolidine derivatives could inhibit the initiation of hyphal growth in Candida albicans, showcasing their potential as antifungal agents . The mechanisms involved include disruption of fungal cell wall integrity and interference with metabolic pathways.
Table 2: Antifungal Activity of Thiazolidine Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 50 µg/mL |
| Mycosidine (a related compound) | Candida albicans | 25 µg/mL |
Anti-inflammatory Effects
Overview:
Thiazolidine derivatives have been explored for their anti-inflammatory properties. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways.
Case Study: Anti-inflammatory Mechanisms
In vitro studies indicated that thiazolidine derivatives could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in treating inflammatory diseases .
Cancer Therapeutics
Overview:
Research has pointed towards the anticancer potential of thiazolidine derivatives. These compounds may influence cancer cell proliferation and apoptosis.
Case Study: Antitumor Activity
A systematic evaluation demonstrated that thiazolidine derivatives could induce apoptosis in cancer cell lines through mechanisms involving the modulation of the cell cycle and inhibition of angiogenesis .
Agricultural Applications
Overview:
The fungicidal properties of this compound make it a candidate for agricultural applications, particularly in developing fungicides.
Case Study: Fungicide Development
Patents have been filed for formulations containing thiazolidine derivatives aimed at controlling fungal pathogens in crops. These formulations demonstrate effective control over fungal diseases while being less toxic to non-target organisms .
Comparison with Similar Compounds
Key Compounds for Comparison:
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid Substituents: Methyl group at position 2 instead of chlorine. Molecular Weight: 255.29 (vs. ~255–257 estimated for the chloro derivative). This may affect bioavailability and target interaction compared to the chloro-substituted compound .
5-Chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Substituents: Methoxy at position 2, tetrazole ring at position 3. Molecular Weight: 254.63. Impact: The tetrazole ring acts as a bioisostere for carboxylic acids, offering metabolic stability.
Lactofen [Benzoic acid, 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ester] Substituents: Esterified carboxylic acid, nitro, and trifluoromethyl groups. Impact: The ester group increases lipophilicity, enhancing membrane permeability. The trifluoromethyl and nitro groups contribute to strong electron-withdrawing effects, differing from the thiazolidine dioxo moiety’s sulfone group .
Functional Group Analysis
| Compound | Key Functional Groups | Electronic Effects | Biological Implications |
|---|---|---|---|
| Target Chloro-Thiazolidine Dioxo Benzoic Acid | Chloro, 1,1-dioxo-thiazolidine, COOH | Strong electron-withdrawing (Cl, sulfone); acidic COOH | Enhanced enzyme binding via H-bonding and polarity |
| Methyl-Thiazolidine Dioxo Benzoic Acid | Methyl, 1,1-dioxo-thiazolidine, COOH | Moderate electron-donating (methyl); acidic COOH | Reduced target affinity vs. chloro derivative |
| Tetrazole-Substituted Benzoic Acid | Methoxy, tetrazole, COOH | Tetrazole as bioisostere; methoxy as EWG | Metabolic stability; altered receptor selectivity |
| Lactofen (Ester Derivative) | Ester, nitro, trifluoromethyl | Strong EWG (nitro, CF3); lipophilic ester | Herbicidal activity; membrane permeability |
Pharmacological Potential
- Thiazolidine Dioxo Derivatives : The sulfone group may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), while the benzoic acid core could mimic NSAID scaffolds .
- Tetrazole Analogs : Preferred in drug design for resistance to metabolic degradation, as seen in angiotensin II receptor blockers .
- Ester Derivatives (e.g., Lactofen) : Utilized in agrochemicals due to prolonged activity from slow hydrolysis to the active acid form .
Preparation Methods
Synthesis via Acid Chloride Intermediate and Thiazolidine Derivatives
A well-documented method involves the reaction of an acid chloride derivative of the chlorobenzoic acid with a thiazolidine-2,4-dione or its analogues in anhydrous pyridine, followed by acidification and crystallization.
-
- Prepare the acid chloride from 2-chloro-4-carboxybenzoic acid using thionyl chloride or oxalyl chloride.
- Dissolve 0.01 mol of the acid chloride in anhydrous dioxane.
- Add this solution dropwise to a stirred solution of 0.01 mol of the corresponding 5-benzylidene-thiazolidine-2,4-dione derivative in anhydrous pyridine.
- Stir for 2 hours at room temperature.
- Add water and acidify to pH 3–4 with diluted hydrochloric acid.
- Allow the precipitate to form over 24 hours at room temperature.
- Filter and purify by crystallization from n-butanol or a DMF/water mixture.
-
- Yields typically range from 74% to 86%.
- Melting points are in the range of 230–236 °C.
- Characterization by ^1H NMR and ^13C NMR confirms the structure.
- Elemental analysis matches theoretical values within ±0.4%.
| Parameter | Data |
|---|---|
| Yield | 80% |
| Melting Point (°C) | 234–236 |
| ^1H NMR (DMSO-d6, ppm) | 3.51–3.54 (m, 2H, CH2), 4.86 (dd, 1H), 7.47 (d), 7.59 (dd), 7.86 (d), 7.80 (s), 12.16 & 12.68 (s, 2H, NH) |
| ^13C NMR (DMSO-d6, ppm) | 36.0, 46.6, 125.4, 126.0, 127.1, 129.6, 129.8, 132.3, 133.4, 147.5, 167.5, 167.9, 168.6, 172.5, 175.6 |
| Elemental Analysis (Calc.) | C 43.64%, H 2.20%, N 6.79% |
| Elemental Analysis (Found) | C 43.66%, H 2.18%, N 6.77% |
Source: Adapted from detailed synthetic procedures and characterization data in Trotsko et al., 2018.
Synthesis via Knoevenagel Condensation and Subsequent Cyclization
Another approach involves the Knoevenagel condensation of rhodanine derivatives with aldehydes, followed by cyclization to form the thiazolidinone ring.
-
- Synthesize 3-phenethyl-2-thioxothiazolidin-4-one by reacting phenylethylamine with carbon disulfide and chloroacetic acid under reflux.
- Condense the rhodanine derivative with substituted benzaldehydes in ethanol with catalytic base (e.g., 2,2,6,6-tetramethylpiperidine) at 78 °C for 1.5–12.5 hours.
- Isolate the product by filtration and recrystallization.
-
- Yields vary from 38% to 76% depending on substituents and reaction conditions.
| Entry | Aldehyde Substituent | Product Yield (%) |
|---|---|---|
| 11a | Phenyl | 76 |
| 11b | 4-Methylphenyl | 68 |
| 11c | 2-Chlorophenyl | 62 |
| ... | ... | ... |
Source: Adapted from synthesis and SAR studies by Chen et al., 2009.
Direct Cyclization of Substituted Benzoic Acids with Thionyl Chloride
A method for preparing 4-(4-oxo-2-(substituted phenyl)thiazolidin-3-yl)benzoic acid derivatives involves refluxing the acid with thionyl chloride in 1,2-dichloroethane.
-
- Mix 0.1 mol of the substituted benzoic acid with 0.2 mol of thionyl chloride.
- Reflux in 1,2-dichloroethane until the reaction completes.
- Remove excess reagents and isolate the product by crystallization.
-
- This method is suitable for preparing the acid chloride intermediate and subsequent cyclization.
- Reaction conditions need to be carefully controlled to avoid over-chlorination or decomposition.
Source: Synthesis protocols for thiazolidinone derivatives, 2012.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride + Thiazolidine | Acid chloride in dioxane + thiazolidine in pyridine, acid workup | 74–86% | High purity, well-characterized | Requires acid chloride preparation |
| Knoevenagel Condensation | Rhodanine + aldehydes in ethanol + base catalyst, heating | 38–76% | Versatile, allows substitution | Longer reaction times |
| Direct Cyclization with SOCl2 | Thionyl chloride reflux in 1,2-dichloroethane | Moderate | Simple, direct | Harsh conditions, side reactions |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy are essential to confirm the structure, especially the thiazolidine ring and aromatic substitutions.
- Elemental Analysis: Confirms the empirical formula and purity.
- Melting Point Determination: Used to assess compound purity and identity.
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.
Research Findings and Observations
- The acid chloride method provides a robust and reproducible route to this compound and its analogues with good yields and high purity.
- Knoevenagel condensation offers flexibility in modifying the aromatic ring but may require optimization for each derivative.
- Oxidation steps to achieve the 1,1-dioxo (sulfone) functionality are generally performed post-cyclization using standard oxidants.
- The choice of solvent and temperature critically impacts the yield and purity of the final product.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
